molecular formula C14H19N3O4 B2974213 (4-(Furan-2-carbonyl)piperazin-1-yl)(morpholino)methanone CAS No. 446270-72-0

(4-(Furan-2-carbonyl)piperazin-1-yl)(morpholino)methanone

Cat. No.: B2974213
CAS No.: 446270-72-0
M. Wt: 293.323
InChI Key: PJTUJTQWUHSMDL-UHFFFAOYSA-N
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Description

(4-(Furan-2-carbonyl)piperazin-1-yl)(morpholino)methanone: . This compound features a furan ring, a piperazine ring, and a morpholine group, making it a multifaceted molecule with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Furan-2-carbonyl)piperazin-1-yl)(morpholino)methanone typically involves the following steps:

  • Furan-2-carboxylic acid: is first activated using reagents like thionyl chloride to form the corresponding acid chloride.

  • The acid chloride is then reacted with piperazine to form the piperazine-furan derivative.

  • Finally, the morpholine group is introduced through a reaction with morpholine under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form different derivatives.

  • Reduction: : Reduction reactions can be performed on the piperazine ring.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at various positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid derivatives, such as furan-2-carboxylic acid, furan-2-aldehyde, and furan-2-carboxylic acid esters.

  • Reduction: : Piperazine derivatives, such as piperazine, piperazine-2-carboxylic acid, and piperazine-2-carboxylic acid esters.

  • Substitution: : Substituted piperazine and morpholine derivatives.

Scientific Research Applications

(4-(Furan-2-carbonyl)piperazin-1-yl)(morpholino)methanone: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity and can be used in the study of biological systems.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (4-(Furan-2-carbonyl)piperazin-1-yl)(morpholino)methanone exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways would depend on the context in which the compound is used, such as in biological systems or industrial applications.

Comparison with Similar Compounds

(4-(Furan-2-carbonyl)piperazin-1-yl)(morpholino)methanone: can be compared with other similar compounds, such as:

  • Furan derivatives: : Other furan-containing compounds with different substituents.

  • Piperazine derivatives: : Piperazine compounds with various functional groups.

  • Morpholine derivatives: : Morpholine compounds with different substituents.

The uniqueness of This compound lies in its combination of furan, piperazine, and morpholine groups, which provides it with distinct chemical and biological properties.

Properties

IUPAC Name

furan-2-yl-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c18-13(12-2-1-9-21-12)15-3-5-16(6-4-15)14(19)17-7-10-20-11-8-17/h1-2,9H,3-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTUJTQWUHSMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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